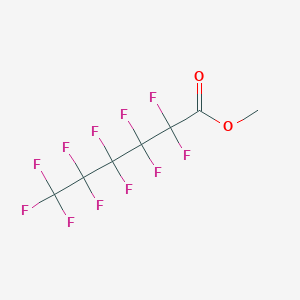

Methyl perfluorohexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F11O2/c1-20-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXMLQHJFDKLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335700 | |

| Record name | Methyl perfluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424-18-0 | |

| Record name | Methyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=424-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl perfluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Undecafluorohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl Perfluorohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for methyl perfluorohexanoate, a valuable compound in various research and development applications. The document details the reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data to support the described methodologies.

Introduction

This compound (C₅F₁₁COOCH₃) is a fluorinated ester that finds applications in the synthesis of more complex fluorinated molecules, as a component in specialty lubricants, and in the development of materials with unique surface properties. Its synthesis is primarily achieved through two main routes: the direct esterification of perfluorohexanoic acid with methanol (Fischer esterification) and the reaction of perfluorohexanoyl chloride with methanol. This guide will focus on the mechanisms and experimental details of both pathways.

Synthesis via Fischer Esterification

The most common and direct method for the preparation of this compound is the Fischer esterification of perfluorohexanoic acid with methanol, typically catalyzed by a strong acid such as sulfuric acid.

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of methanol, to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually methanol) is used, and/or the water formed during the reaction is removed.

Experimental Protocol: Fischer Esterification

This protocol is based on established principles of Fischer esterification, adapted for the specific properties of perfluorinated carboxylic acids.

Materials:

-

Perfluorohexanoic acid (C₅F₁₁COOH)

-

Methanol (CH₃OH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add perfluorohexanoic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate. Be cautious as CO₂ evolution will occur.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by fractional distillation under atmospheric pressure to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Reactant | Perfluorohexanoic acid | [1] |

| Reagent | Methanol | |

| Catalyst | Sulfuric Acid | |

| Typical Molar Ratio (Acid:Methanol) | 1:10 to 1:20 | [2] |

| Typical Catalyst Loading | 5-10 mol% | |

| Reaction Temperature | Reflux (~65 °C) | |

| Reaction Time | 4-8 hours | |

| Purity (after distillation) | >98% | |

| Boiling Point | 121-122 °C |

Note: The yield for this specific reaction is not explicitly reported in the provided search results. However, based on similar Fischer esterifications, yields are expected to be in the range of 70-90% after purification, especially when using a large excess of methanol to drive the equilibrium.

Synthesis via Perfluorohexanoyl Chloride

An alternative and often faster method for the synthesis of this compound involves the reaction of perfluorohexanoyl chloride with methanol. This reaction is typically not reversible and proceeds to completion without the need for an acid catalyst, although a base is often added to neutralize the HCl byproduct.

Reaction Mechanism

The reaction of an acyl chloride with an alcohol is a nucleophilic acyl substitution. The mechanism is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the highly electrophilic carbonyl carbon of the perfluorohexanoyl chloride. This breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate.

-

Elimination of Chloride: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: A weak base, such as another molecule of methanol or an added non-nucleophilic base like pyridine or triethylamine, removes the proton from the oxonium ion to yield the final ester, this compound, and the corresponding acid (e.g., HCl).

Experimental Protocol: From Acyl Chloride

Materials:

-

Perfluorohexanoyl chloride (C₅F₁₁COCl)

-

Methanol (CH₃OH), anhydrous

-

Pyridine or Triethylamine (optional, as a non-nucleophilic base)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (1.1-1.5 eq) dissolved in an anhydrous solvent such as dichloromethane or diethyl ether.

-

If using a base, add pyridine or triethylamine (1.1 eq) to the methanol solution.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add perfluorohexanoyl chloride (1.0 eq) dropwise from a dropping funnel to the stirred methanol solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC-MS.

-

If a base was used, filter the reaction mixture to remove the pyridinium or triethylammonium hydrochloride salt.

-

Wash the organic solution with cold dilute HCl (to remove any remaining base), followed by saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Reactant | Perfluorohexanoyl chloride | |

| Reagent | Methanol | |

| Base (optional) | Pyridine or Triethylamine | |

| Typical Molar Ratio (Acyl Chloride:Methanol) | 1:1.1 to 1:1.5 | [3] |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 1-2 hours | |

| Purity (after distillation) | >98% | |

| Expected Yield | High (>90%) | [3] |

Visualizing the Synthesis Pathways

Fischer Esterification Mechanism

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Synthesis from Perfluorohexanoyl Chloride

Caption: Synthesis of this compound from Perfluorohexanoyl Chloride.

Conclusion

This guide has detailed the two primary synthetic routes to this compound. The Fischer esterification of perfluorohexanoic acid is a direct and common method, though it is an equilibrium process requiring conditions that favor product formation. The reaction of perfluorohexanoyl chloride with methanol offers a faster, high-yielding alternative that is essentially irreversible. The choice of method will depend on the availability of starting materials, desired reaction scale, and the specific requirements of the research or development project. The provided experimental protocols and data serve as a comprehensive resource for the successful synthesis of this important fluorinated compound.

References

Spectroscopic Profile of Methyl Perfluorohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for methyl perfluorohexanoate (C₇H₃F₁₁O₂), a fluorinated ester of significant interest in various chemical and pharmaceutical research fields. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are estimations derived from the chemical structure and typical values for similar functional groups and fluorinated chains.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.9 - 4.2 | Singlet | 3H | O-CH ₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 158 - 162 | C =O (Carbonyl) |

| ~ 105 - 125 (complex) | -(C F₂)- and -C F₃ |

| ~ 53 - 56 | O-C H₃ |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm (relative to CFCl₃) | Integration | Assignment |

| ~ -81 | 3F | CF ₃ |

| ~ -118 to -122 | 2F | -CO-CF ₂- |

| ~ -122 to -126 | 6F | -(CF ₂)₃- |

Note: The ¹³C and ¹⁹F NMR spectra of perfluorinated chains often exhibit complex splitting patterns due to C-F and F-F couplings.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 - 2850 | Medium | C-H stretch (methyl) |

| ~ 1770 - 1750 | Strong | C=O stretch (ester) |

| ~ 1300 - 1000 | Strong, Broad | C-F stretch |

| ~ 1250 - 1100 | Strong | C-O stretch (ester) |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 328 | [M]⁺ (Molecular Ion) |

| 297 | [M - OCH₃]⁺ |

| 269 | [C₅F₁₁]⁺ |

| 119 | [C₂F₅]⁺ |

| 69 | [CF₃]⁺ |

Note: The fragmentation pattern of perfluorinated esters is characterized by the cleavage of the ester group and fragmentation of the perfluoroalkyl chain.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a fluorinated reference compound for ¹⁹F NMR.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: A wide spectral width is recommended due to the large chemical shift dispersion of fluorine, e.g., +50 to -250 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scales using the internal standard.

-

Integrate the peaks in the ¹H and ¹⁹F spectra to determine the relative number of nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal should be collected prior to the sample spectrum.

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared solution into the GC inlet.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Mass Range: Scan from m/z 40 to 400.

Data Analysis:

-

Identify the peak in the total ion chromatogram (TIC) corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak ([M]⁺).

-

Propose structures for the major fragment ions observed in the spectrum.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

A Comprehensive Technical Guide to the Physical and Chemical Properties of Methyl Perfluorohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluorohexanoate, a fluorinated ester, belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Its unique properties, derived from the high electronegativity and stability of the carbon-fluorine bond, make it a compound of interest in various scientific and industrial fields. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and data presented for clarity and practical application.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Methyl undecafluorohexanoate, Undecafluorohexanoic acid methyl ester |

| Molecular Formula | C7H3F11O2[1] |

| Molecular Weight | 328.08 g/mol [1] |

| CAS Number | 424-18-0[1] |

Physical Properties

This compound is a clear, colorless liquid at room temperature.[1] It is characterized by its high density and low refractive index, typical for highly fluorinated compounds. A summary of its key physical properties is provided in the table below.

| Property | Value |

| Appearance | Clear, colorless liquid[1] |

| Boiling Point | 121 °C[1] |

| Density | 1.579 g/mL |

| Refractive Index (n20/D) | 1.3039 |

| Solubility in Water | Insoluble[1] |

| Solubility in Organic Solvents | Sparingly soluble in chloroform and methanol; slightly soluble in DMSO. |

Chemical Properties

Stability and Reactivity

Perfluoroalkyl substances are known for their high thermal and chemical stability due to the strength of the C-F bond. This compound is a stable compound under normal conditions. It is not expected to undergo hydrolysis readily in neutral aqueous solutions. However, like other esters, it can be hydrolyzed to its corresponding carboxylic acid (perfluorohexanoic acid) and alcohol (methanol) under acidic or basic conditions, although likely requiring harsher conditions than its non-fluorinated counterparts.

Thermal Decomposition

The thermal decomposition of per- and polyfluoroalkyl substances is a complex process that can generate a variety of smaller fluorinated compounds. While specific data for this compound is limited, studies on related perfluorinated carboxylic acids (PFCAs) indicate that thermal degradation generally initiates at elevated temperatures. The decomposition of PFCAs on adsorbents like granular activated carbon can start at temperatures as low as 200°C.[2] The primary decomposition pathways for PFCAs are thought to involve decarboxylation and the formation of perfluoroalkyl radicals.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and chemical properties of this compound. These protocols are based on standard testing methods and can be adapted for specific laboratory settings.

Determination of Density

The density of this compound can be determined using a digital density meter according to a method similar to ASTM D4052.

Experimental Workflow for Density Measurement

Caption: Workflow for determining the density of this compound.

Methodology:

-

Calibration: Calibrate the digital density meter at the desired temperature (e.g., 20°C) using dry air and high-purity water as standards.

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and has reached thermal equilibrium with the instrument.

-

Measurement: Introduce the sample into the measurement cell of the density meter. The instrument measures the oscillation period of a U-shaped tube filled with the sample, from which the density is calculated.

-

Cleaning: After the measurement, thoroughly clean the cell with appropriate solvents and dry it completely.

Determination of Refractive Index

The refractive index can be measured using a digital refractometer, following a procedure analogous to ASTM D1218.

Experimental Workflow for Refractive Index Measurement

Caption: Workflow for measuring the refractive index of this compound.

Methodology:

-

Calibration: Calibrate the refractometer using a certified reference material with a known refractive index at the measurement temperature (e.g., 20°C).

-

Sample Application: Place a small drop of the this compound sample onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism cover and allow the sample to reach the set temperature. The instrument will measure the critical angle of refraction and calculate the refractive index.

-

Cleaning: Clean the prism thoroughly with a suitable solvent after the measurement.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by distillation, following general principles outlined in methods like ASTM D1078.

Experimental Workflow for Boiling Point Determination

Caption: Workflow for the determination of the boiling point of this compound.

Methodology:

-

Apparatus Setup: Place a small volume of this compound and a few boiling chips into a distillation flask. Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly at the vapor outlet.

-

Heating: Gently and uniformly heat the flask.

-

Observation: Record the temperature when the liquid begins to boil and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction should be applied to the observed boiling point.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be informative.

Logical Relationship for NMR Structural Elucidation

Caption: Logical diagram for the structural elucidation of this compound using NMR.

Experimental Protocol (General):

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure. The ¹H NMR spectrum is expected to show a singlet for the methyl group. The ¹³C NMR will show signals for the carbonyl carbon, the methyl carbon, and the various fluorinated carbons. The ¹⁹F NMR will provide detailed information about the different fluorine environments in the perfluorohexyl chain.

FTIR spectroscopy is used to identify functional groups.

Experimental Protocol (General):

-

Sample Preparation: As a liquid, this compound can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Obtain the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Spectral Analysis: The spectrum is expected to show a strong absorption band for the C=O (ester) stretching vibration (typically around 1750-1770 cm⁻¹) and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

GC-MS is used to determine the purity of the compound and to confirm its molecular weight.

Experimental Protocol (General):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the compound from any impurities.

-

MS Detection: The eluting compound is introduced into a mass spectrometer. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The data and experimental protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific disciplines who may work with or encounter this compound. The unique characteristics of this compound, stemming from its highly fluorinated structure, warrant careful consideration in its handling, application, and environmental fate.

References

The Environmental Persistence of Methyl Perfluorohexanoate: An Insight into Its Degradation Pathways

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluorohexanoate (C₅F₁₁COOCH₃) is a member of the vast class of per- and polyfluoroalkyl substances (PFAS), which have come under intense scrutiny due to their widespread presence and persistence in the environment. While extensive research has been conducted on the environmental fate of major PFAS contaminants like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), specific data on the degradation of individual compounds such as this compound remains scarce in publicly available scientific literature. This guide synthesizes the current understanding of PFAS degradation to infer the likely environmental fate of this compound, highlighting the significant knowledge gaps that exist.

The core challenge in the degradation of perfluorinated compounds lies in the exceptional strength of the carbon-fluorine (C-F) bond, making them resistant to many natural degradation processes. For polyfluoroalkyl substances, which contain both fluorinated and non-fluorinated segments, degradation typically initiates at the non-fluorinated part of the molecule.

Predicted Primary Degradation Pathway: Ester Hydrolysis

The most probable initial step in the environmental degradation of this compound is the hydrolysis of its methyl ester group. This reaction would yield perfluorohexanoic acid (PFHxA) and methanol. Ester hydrolysis can be abiotic (catalyzed by water, acids, or bases) or biotic (mediated by microbial esterase enzymes).

Optimizing the Synthesis of Methyl Perfluorohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of methyl perfluorohexanoate, a crucial building block in various chemical and pharmaceutical applications. The document outlines the core chemical principles, detailed experimental protocols derived from analogous reactions, and a systematic approach to optimizing the synthesis for improved yield and purity.

Introduction

This compound is the methyl ester of perfluorohexanoic acid. Its synthesis is typically achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. While the fundamental reaction is straightforward, optimizing the synthesis of this fluorinated compound requires careful consideration of reaction conditions to maximize yield and purity, and to overcome potential challenges associated with the physicochemical properties of perfluorinated compounds. This guide will explore the key parameters influencing the reaction and provide a framework for systematic optimization.

Core Principles of Synthesis: Fischer-Speier Esterification

The synthesis of this compound from perfluorohexanoic acid and methanol is an equilibrium process. To drive the reaction toward the formation of the ester product, Le Chatelier's principle is applied by either using an excess of one of the reactants (typically methanol) or by removing the water formed during the reaction.[1][2][3]

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the perfluorohexanoic acid by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester regenerates the acid catalyst and provides the final product.

Experimental Protocols

Protocol 1: Homogeneous Catalysis with Sulfuric Acid

This protocol is a standard approach to Fischer esterification.

Materials:

-

Perfluorohexanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate (for extraction)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add perfluorohexanoic acid (1.0 eq).

-

Add an excess of anhydrous methanol (5-10 eq).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC (if reactants and products have different Rf values), GC-MS, or NMR.

-

After cooling to room temperature, pour the reaction mixture over crushed ice.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by distillation.

Protocol 2: Heterogeneous Catalysis with UiO-66-NH2

This protocol utilizes a reusable solid acid catalyst, which can simplify product purification.[4][5][6]

Materials:

-

Perfluorohexanoic acid

-

Methanol (anhydrous)

-

UiO-66-NH2 catalyst

-

Ethyl acetate (for extraction)

Procedure:

-

In a reaction vessel, combine perfluorohexanoic acid (1.0 eq), methanol (3-5 eq), and the UiO-66-NH2 catalyst (e.g., 25 mg per 100 mg of acid).

-

Seal the vessel and heat the mixture at a predetermined temperature (e.g., 100°C) for a set duration (e.g., 10 hours) with stirring.

-

After the reaction, cool the mixture to room temperature.

-

Separate the catalyst by filtration or centrifugation. The catalyst can be washed with methanol, dried, and reused.

-

The filtrate contains the product. The excess methanol can be removed under reduced pressure.

-

If necessary, perform an aqueous work-up similar to Protocol 1 to remove any unreacted acid.

-

Further purification can be achieved by distillation.

Optimization of Synthesis Parameters

Systematic optimization of the reaction conditions is crucial for maximizing the yield and purity of this compound. The following parameters should be investigated.

| Parameter | Range for Optimization | Rationale and Considerations |

| Methanol to Acid Molar Ratio | 3:1 to 20:1 | A higher excess of methanol will shift the equilibrium towards the product. However, very large excesses may complicate purification. |

| Catalyst Loading | 1 to 10 mol% (homogeneous) 5 to 50 wt% (heterogeneous) | Higher catalyst loading generally increases the reaction rate but may lead to side reactions or complicate work-up. |

| Reaction Temperature | 60°C to 120°C | Higher temperatures increase the reaction rate but can also lead to the formation of byproducts. The boiling point of methanol (64.7°C) will dictate the reflux temperature at atmospheric pressure. |

| Reaction Time | 2 to 48 hours | The optimal reaction time should be determined by monitoring the reaction progress to ensure complete conversion without product degradation. |

| Water Removal | Azeotropic distillation, molecular sieves | Active removal of water can significantly improve the yield by shifting the equilibrium. |

Table 1: Key Parameters for the Optimization of this compound Synthesis

A design of experiments (DoE) approach, such as the Taguchi method, can be employed for efficient optimization of multiple parameters simultaneously.[4][6]

Proposed Optimization Workflow

The following workflow provides a systematic approach to optimizing the synthesis of this compound.

Purification and Characterization

Purification of this compound is critical to obtaining a high-purity product.

| Step | Description | Key Considerations |

| 1. Neutralization | Washing the crude product with a weak base (e.g., NaHCO₃ solution) | To remove the acid catalyst and any unreacted perfluorohexanoic acid. |

| 2. Extraction | Using an organic solvent (e.g., ethyl acetate) to separate the ester from the aqueous phase | Ensure good phase separation. |

| 3. Drying | Removing residual water from the organic phase using a drying agent (e.g., MgSO₄, Na₂SO₄) | To prevent hydrolysis of the ester during storage or distillation. |

| 4. Solvent Removal | Evaporation of the extraction solvent under reduced pressure | Avoid excessive heating to prevent product loss. |

| 5. Distillation | Final purification based on boiling point differences | Perfluorinated compounds can have unique boiling points; fractional distillation may be necessary. |

Table 2: Purification Protocol for this compound

The final product should be characterized using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure and assess purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any byproducts.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a well-established reaction. However, achieving high yields and purity requires a systematic optimization of reaction parameters. This guide provides a comprehensive framework for researchers and drug development professionals to develop a robust and efficient synthesis protocol. By carefully considering the choice of catalyst, reactant ratios, temperature, and reaction time, and by implementing a structured optimization workflow, the production of high-quality this compound can be reliably achieved.

References

- 1. cerritos.edu [cerritos.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the NMR Signal Assignment of Methyl Perfluorohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) signal assignments for methyl perfluorohexanoate (CF₃(CF₂)₄COOCH₃). Due to the limited availability of specific, publicly accessible experimental spectra for this molecule, this guide leverages established principles of NMR spectroscopy, typical chemical shift ranges for fluorinated compounds, and data from analogous molecules to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. This guide also includes comprehensive experimental protocols for acquiring high-quality NMR data for perfluorinated compounds.

Introduction to NMR Spectroscopy of Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For organofluorine compounds, ¹⁹F NMR is particularly powerful due to the favorable properties of the ¹⁹F nucleus: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity comparable to that of ¹H NMR. Furthermore, the ¹⁹F chemical shift range is significantly wider than that of ¹H NMR, which minimizes signal overlap and enhances spectral resolution, making it ideal for distinguishing between structurally similar fluorinated molecules.

Predicted NMR Signal Assignment for this compound

The structure of this compound is presented below, with numbering for the carbon and fluorine atoms to facilitate the discussion of NMR signal assignments.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be simple, showing a single resonance for the methyl ester protons.

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz |

| -OCH₃ | ~3.7 - 3.9 | Singlet (or very narrow triplet) | ⁴J(H-F) ≈ 0-1 Hz |

The methyl protons (-OCH₃) are expected to appear as a singlet in the range of 3.7-3.9 ppm.[1] A very small long-range coupling to the fluorine atoms on C2 (⁴J(H-F)) might be observable, which could lead to a very narrow triplet, though it may also appear as a singlet if the coupling is not resolved.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be more complex due to coupling with the fluorine atoms. The signals for the fluorinated carbons will appear as multiplets.

| Carbon | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constants (J) Hz |

| C1 (C=O) | ~158 - 162 | Triplet | ²J(C-F) ≈ 25-35 |

| C2 (-CF₂-) | ~115 - 120 | Triplet of quartets | ¹J(C-F) ≈ 250-290, ²J(C-F) ≈ 25-35 |

| C3 (-CF₂-) | ~108 - 112 | Triplet of triplets | ¹J(C-F) ≈ 250-290, ²J(C-F) ≈ 25-35 |

| C4 (-CF₂-) | ~108 - 112 | Triplet of triplets | ¹J(C-F) ≈ 250-290, ²J(C-F) ≈ 25-35 |

| C5 (-CF₂-) | ~108 - 112 | Triplet of triplets | ¹J(C-F) ≈ 250-290, ²J(C-F) ≈ 25-35 |

| C6 (-CF₃) | ~118 - 122 | Quartet | ¹J(C-F) ≈ 280-320 |

| C7 (-OCH₃) | ~52 - 54 | Singlet | - |

-

C1 (Carbonyl): The carbonyl carbon is expected to be a triplet due to coupling with the two fluorine atoms on the adjacent carbon (C2). Its chemical shift will be in the typical range for an ester carbonyl.[2]

-

C2-C5 (-CF₂-): These perfluorinated methylene carbons will exhibit large one-bond C-F couplings (¹J(C-F)), resulting in triplets. Each of these triplets will be further split by the fluorine atoms on the adjacent carbons (²J(C-F)), leading to complex multiplets (triplet of triplets, or for C2 a triplet of quartets due to coupling with the CF₃ group).

-

C6 (-CF₃): The terminal trifluoromethyl carbon will show a large one-bond C-F coupling, resulting in a quartet.

-

C7 (Methyl): The methyl carbon will appear as a singlet in the typical region for a methoxy group.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is the most informative for this compound, with distinct signals for each of the non-equivalent fluorine environments. Chemical shifts are referenced to CFCl₃ at 0 ppm.

| Fluorine | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constants (J) Hz |

| F on C2 (-CF₂-) | ~ -120 to -125 | Triplet of triplets | ³J(F-F) ≈ 5-10 |

| F on C3 (-CF₂-) | ~ -122 to -127 | Triplet of triplets | ³J(F-F) ≈ 5-10 |

| F on C4 (-CF₂-) | ~ -122 to -127 | Triplet of triplets | ³J(F-F) ≈ 5-10 |

| F on C5 (-CF₂-) | ~ -122 to -127 | Triplet of triplets | ³J(F-F) ≈ 5-10 |

| F on C6 (-CF₃) | ~ -80 to -85 | Triplet | ³J(F-F) ≈ 8-12 |

-

-CF₃ (C6): The terminal trifluoromethyl group typically appears most upfield (least negative chemical shift) in the range of -80 to -85 ppm and will be a triplet due to coupling with the adjacent -CF₂- group (³J(F-F)).[3]

-

-CF₂- groups (C2-C5): The internal perfluoromethylene groups will have similar chemical shifts, generally in the range of -120 to -127 ppm.[4] Each will appear as a triplet of triplets due to coupling with the fluorine atoms on the two adjacent carbons. The signal for the -CF₂- group at C2 will be distinguished by its coupling to the -CF₃ group. Long-range F-F couplings are also common and can lead to more complex splitting patterns.[3]

J-Coupling Network

The through-bond scalar couplings (J-couplings) are critical for definitive signal assignment. The diagram below illustrates the expected primary coupling interactions.

Caption: Predicted J-coupling network in this compound.

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental protocols are recommended.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices for fluorinated compounds. For quantitative ¹⁹F NMR, a solvent with a known concentration of a fluorine-containing reference standard can be used.

-

Concentration: For ¹H and ¹⁹F NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.[5]

-

Reference Standard: For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard internal reference (0 ppm). For ¹⁹F NMR, common internal or external references include CFCl₃ (0 ppm), hexafluorobenzene (C₆F₆, ~ -163 ppm), or trifluoroacetic acid (TFA, ~ -76.5 ppm).

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for NMR data acquisition.

Caption: General workflow for NMR sample preparation and data acquisition.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a moderately concentrated sample.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).

-

Spectral Width: Sufficient to cover the expected range (e.g., 0-220 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence, often with proton decoupling.

-

Spectral Width: A wide spectral width is necessary to cover the large chemical shift range of fluorine (e.g., +50 to -250 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are typically sufficient due to the high sensitivity of ¹⁹F.

Conclusion

This technical guide provides a comprehensive predicted NMR signal assignment for this compound based on established spectroscopic principles and data from analogous compounds. The provided tables of predicted chemical shifts and coupling constants, along with the illustrative diagrams of the molecular structure and J-coupling network, serve as a robust framework for researchers working with this or similar perfluorinated molecules. The detailed experimental protocols offer practical guidance for obtaining high-quality NMR data. Definitive assignment will ultimately require experimental verification through 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, to confirm the through-bond correlations.

References

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrum of Methyl Perfluorohexanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum fragmentation pattern of methyl perfluorohexanoate (C_7H_3F_{11}O_2). Understanding this fragmentation is crucial for the accurate identification and quantification of this and related per- and polyfluoroalkyl substances (PFAS) in various matrices. This document outlines the primary fragmentation pathways, presents quantitative data in a clear format, details a representative experimental protocol, and provides a visual representation of the fragmentation cascade.

Core Fragmentation Pathways

Under electron ionization, this compound undergoes a series of characteristic fragmentation reactions. The high energy imparted to the molecule leads to the formation of a molecular ion (M+), which is often of low abundance or not observed due to its instability. The fragmentation is dominated by cleavages of the carbon-carbon bonds within the fluorinated alkyl chain and rearrangements involving the ester group.

The primary fragmentation events include:

-

α-Cleavage: Fission of the C-C bond adjacent to the carbonyl group is a prominent pathway. This can result in the loss of the methoxycarbonyl group ([M - COOCH_3]^+) or the perfluoropentyl radical ([M - C_5F_{11}]^+).

-

Loss of the Methoxy Group: Cleavage of the O-CH_3 bond results in the formation of an acylium ion ([M - OCH_3]^+).

-

Sequential Loss of Fluorocarbon Fragments: The perfluoroalkyl chain readily fragments through the sequential loss of neutral difluorocarbene (:CF_2) units, leading to a series of characteristic ions with decreasing mass-to-charge ratios.

-

Formation of Trifluoromethyl Cation: The highly stable trifluoromethyl cation ([CF_3]^+) is a common and often abundant fragment in the mass spectra of perfluorinated compounds.

-

Rearrangements: McLafferty-type rearrangements are less common for perfluorinated esters compared to their non-fluorinated counterparts but can still contribute to the overall fragmentation pattern.

Quantitative Fragmentation Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, the fragmentation pattern can be reliably predicted based on the well-established fragmentation of homologous perfluoroalkyl esters, such as methyl perfluorooctanoate. The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Formula | Description |

| 328 | [C_7H_3F_{11}O_2]^+ | C_7H_3F_{11}O_2 | Molecular Ion (likely low abundance) |

| 297 | [C_6F_{11}O]^+ | C_6F_{11}O | Loss of methoxy radical (•OCH_3) |

| 269 | [C_5F_{11}]^+ | C_5F_{11} | Loss of methoxycarbonyl radical (•COOCH_3) |

| 219 | [C_4F_9]^+ | C_4F_9 | Loss of CF_2 from [C_5F_{11}]^+ |

| 169 | [C_3F_7]^+ | C_3F_7 | Loss of CF_2 from [C_4F_9]^+ |

| 131 | [C_3F_5]^+ | C_3F_5 | Loss of F_2 from [C_3F_7]^+ |

| 119 | [C_2F_5]^+ | C_2F_5 | Loss of CF_2 from [C_3F_7]^+ |

| 69 | [CF_3]^+ | CF_3 | Trifluoromethyl cation |

| 59 | [COOCH_3]^+ | C_2H_3O_2 | Methoxycarbonyl cation |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound is typically performed using gas chromatography coupled with mass spectrometry (GC-MS) with an electron ionization source. The following protocol provides a general framework for such an analysis.

1. Sample Preparation:

-

Samples containing this compound are dissolved in a suitable organic solvent (e.g., methanol, methyl tert-butyl ether).

-

For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column is suitable (e.g., 5% phenyl-methylpolysiloxane). A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: A solvent delay is used to prevent the high concentration of the solvent from entering the mass spectrometer and damaging the filament. The duration of the delay depends on the solvent and GC conditions.

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways of this compound under electron ionization.

Caption: Fragmentation pathway of this compound.

This guide provides a foundational understanding of the mass spectral fragmentation of this compound. For definitive identification, comparison with a certified reference standard under identical experimental conditions is always recommended. The principles outlined here can be extended to the analysis of other perfluoroalkyl esters and related compounds.

Abiotic vs. Biotic Degradation of Methyl Perfluorohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Per- and polyfluoroalkyl substances (PFAS) are a class of persistent organic pollutants of significant environmental and health concern. Understanding the degradation pathways of these "forever chemicals" is crucial for risk assessment and the development of remediation strategies. This technical guide provides a comprehensive overview of the current scientific understanding of the abiotic and biotic degradation of methyl perfluorohexanoate, a representative short-chain perfluoroalkyl ester. While direct experimental data for this specific compound is limited, this guide synthesizes and extrapolates from studies on structurally similar PFAS to present a detailed analysis of its likely environmental fate. We will delve into the potential mechanisms of hydrolysis and photolysis as key abiotic degradation routes, and explore the role of microbial communities, particularly Pseudomonas species, in its biotic transformation. This document outlines detailed experimental protocols for investigating these degradation pathways and presents available quantitative data in a structured format to facilitate comparison. Furthermore, graphical representations of experimental workflows and hypothetical degradation pathways are provided to enhance understanding.

Introduction

This compound (C₅F₁₁COOCH₃) is a derivative of perfluorohexanoic acid (PFHxA), a short-chain perfluoroalkyl carboxylic acid (PFCA). As with other PFAS, the strength of the carbon-fluorine bond imparts high chemical and thermal stability. However, the presence of an ester functional group introduces a potential site for chemical and biological attack, distinguishing its environmental behavior from that of its more recalcitrant carboxylate counterpart, PFHxA. The primary degradation pathways of concern for this compound are abiotic processes, such as hydrolysis and photolysis, and biotic processes mediated by microorganisms. It is widely understood that polyfluorinated compounds, which contain non-fluorinated functional groups, are generally more susceptible to degradation than their fully perfluorinated analogs.[1] The initial degradation of this compound is expected to yield methanol and the persistent PFHxA.

Abiotic Degradation

Abiotic degradation processes are those that occur without the involvement of living organisms. For this compound, the most relevant abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, hydrolysis would involve the cleavage of the ester bond to form perfluorohexanoic acid (PFHxA) and methanol.

Photolysis

Photolysis is the decomposition of molecules by light. The potential for direct photolysis of a compound depends on its ability to absorb light in the environmentally relevant solar spectrum (wavelengths > 290 nm). Perfluorinated carboxylic acids like PFOA and PFOS do not significantly absorb sunlight, making direct photolysis a minor degradation pathway. However, studies have shown that long-chain PFAS can undergo photolytic dealkylation to form shorter-chain compounds.[3]

For this compound, it is unlikely to undergo significant direct photolysis. Indirect photolysis, mediated by other light-absorbing substances in the environment (e.g., dissolved organic matter), could potentially play a role, but this has not been specifically studied for this compound.

Biotic Degradation

Biotic degradation involves the transformation of chemical substances by living organisms, primarily microorganisms. The biodegradation of PFAS is a growing area of research, with some successes reported, particularly for polyfluorinated compounds.

Microbial Degradation

The ester linkage in this compound presents a plausible target for microbial enzymatic attack. It is hypothesized that microorganisms capable of producing esterase enzymes could hydrolyze this compound to PFHxA and methanol. The resulting PFHxA is a persistent perfluorinated acid, and its further degradation is expected to be very slow.

Studies have shown that various microbial cultures, including those containing Pseudomonas species, can degrade certain PFAS.[4][5] For example, the biodegradation of fluorotelomer alcohols, which also contain a non-fluorinated portion, can lead to the formation of PFCAs, including PFHxA.[5][6] This suggests that microbial communities in environments such as soil and activated sludge could potentially mediate the initial breakdown of this compound. This degradation is often a co-metabolic process, where the microorganisms do not use the PFAS as a primary carbon source but transform it in the presence of other growth-supporting substrates.[4]

Quantitative Data Summary

As of the date of this publication, specific quantitative data on the abiotic and biotic degradation rates of this compound are not available in the peer-reviewed literature. The following table is provided as a template for future research findings and is based on general observations for similar PFAS compounds.

| Degradation Pathway | Condition | Half-life (t₁/₂) | Degradation Products | Data Source |

| Abiotic | ||||

| Hydrolysis | Neutral pH, 25°C | Expected to be very long | Perfluorohexanoic acid, Methanol | Inferred |

| Photolysis | Simulated Sunlight | Expected to be very long | Perfluorohexanoic acid (potential) | Inferred |

| Biotic | ||||

| Aerobic Biodegradation | Soil Microcosm | Not Available | Perfluorohexanoic acid | Inferred |

| Aerobic Biodegradation | Activated Sludge | Not Available | Perfluorohexanoic acid | Inferred |

Experimental Protocols

The following sections outline detailed methodologies for investigating the abiotic and biotic degradation of this compound. These protocols are based on established methods for studying the environmental fate of PFAS.

Abiotic Degradation Protocol: Hydrolysis Study

Objective: To determine the hydrolysis rate of this compound at different pH values.

Materials:

-

This compound standard

-

Buffered solutions (pH 4, 7, and 9)

-

Amber glass vials with PTFE-lined caps

-

Constant temperature incubator

-

LC-MS/MS system for analysis

Procedure:

-

Prepare sterile buffered solutions at pH 4, 7, and 9.

-

Spike a known concentration of this compound into each buffered solution in triplicate amber glass vials.

-

Include control vials containing only the buffered solution and sterile control vials with the compound to account for any abiotic degradation not due to hydrolysis.

-

Incubate the vials at a constant temperature (e.g., 25°C) in the dark.

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice one vial from each pH set.

-

Extract the samples and analyze the concentrations of this compound and the potential degradation product, PFHxA, using a validated LC-MS/MS method.

-

Calculate the hydrolysis rate constant and half-life for each pH condition.

Biotic Degradation Protocol: Soil Microcosm Study

Objective: To assess the biodegradation potential of this compound in soil under aerobic conditions.

Materials:

-

This compound standard

-

Well-characterized soil with a known microbial community

-

Sterile water

-

Nutrient medium (optional, for co-metabolism studies)

-

Amber glass microcosms

-

Shaking incubator

-

LC-MS/MS system

Procedure:

-

Characterize the physical and chemical properties of the soil, including pH, organic matter content, and microbial biomass.

-

Prepare soil microcosms by adding a known amount of soil to amber glass containers.

-

Prepare sterile control microcosms by autoclaving the soil.

-

Spike the active and sterile microcosms with a known concentration of this compound dissolved in a minimal amount of organic solvent (e.g., methanol), allowing the solvent to evaporate.

-

Adjust the soil moisture content to a predetermined level (e.g., 60% of water holding capacity) with sterile water.

-

If investigating co-metabolism, amend a subset of active microcosms with a suitable carbon source (e.g., glucose, acetate).

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) with periodic shaking to ensure aerobic conditions.

-

At specified time points (e.g., 0, 7, 14, 28, 56, and 90 days), sacrifice triplicate microcosms from each treatment group.

-

Extract the soil samples and analyze for the parent compound and potential metabolites (PFHxA) using LC-MS/MS.

-

Determine the extent and rate of biodegradation by comparing the disappearance of the parent compound in the active microcosms to the sterile controls.

Visualizations

Experimental Workflows

References

- 1. diva-portal.org [diva-portal.org]

- 2. Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 5. mdpi.com [mdpi.com]

- 6. Bacterial Biodegradation of Perfluorooctanoic Acid (PFOA) and... [wisdomlib.org]

Methyl Perfluorohexanoate: An In-depth Technical Guide to its Bioaccumulation Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioaccumulation of methyl perfluorohexanoate is limited in publicly available scientific literature. This guide synthesizes information on its physicochemical properties, data from its close structural analog, perfluorohexanoic acid (PFHxA), and general principles of per- and polyfluoroalkyl substance (PFAS) bioaccumulation to provide a comprehensive assessment of its potential environmental fate.

Introduction

This compound is a perfluoroalkyl substance (PFAS) characterized by a six-carbon fluorinated chain and a methyl ester functional group. As with many PFAS compounds, its environmental persistence and potential for bioaccumulation are of significant concern. This document provides a detailed overview of the factors influencing the bioaccumulation potential of this compound, drawing upon available data for structurally similar compounds to inform its assessment.

Physicochemical Properties

The bioaccumulation potential of a chemical is intrinsically linked to its physicochemical properties. Key properties for this compound and its hydrolysis product, perfluorohexanoic acid (PFHxA), are summarized below.

| Property | This compound | Perfluorohexanoic Acid (PFHxA) | Reference |

| CAS Number | 424-18-0 | 307-24-4 | [1][2] |

| Molecular Formula | C7H3F11O2 | C6HF11O2 | [1][2] |

| Molecular Weight | 328 g/mol | 314.05 g/mol | [1][2] |

| Physical State | Clear Liquid | Solid | [1] |

| Water Solubility | Insoluble | Soluble (as anion) | [1] |

| Density | 1.579 g/mL | Not available | [3] |

| Flash Point | 21℃ | Not available | [3] |

Bioaccumulation Potential

Inferred Bioaccumulation from Perfluorohexanoic Acid (PFHxA)

PFHxA is a short-chain perfluoroalkyl carboxylic acid (PFCA). Generally, the bioaccumulation potential of PFCAs increases with the length of the perfluoroalkyl chain.[2][4] Short-chain PFCAs, like PFHxA, tend to have lower bioaccumulation potential compared to long-chain compounds such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS).[4][5]

A reported bioconcentration factor (BCF) for PFHxA in aquatic organisms is 0.59, suggesting a low potential for bioconcentration.[6] This low BCF value is consistent with the general understanding that shorter-chain PFAS are more readily eliminated from organisms.[6]

Factors Influencing Bioaccumulation of PFAS

Several factors influence the bioaccumulation of PFAS in organisms:

-

Carbon Chain Length: Longer perfluoroalkyl chains are associated with higher bioaccumulation factors.[4][7]

-

Functional Group: The type of functional group affects the compound's interaction with biological tissues.

-

Organism-Specific Factors: Metabolic capacity, feeding habits, and trophic level of the organism play a crucial role.[8]

-

Environmental Factors: The concentration of the substance in the environment and the presence of other organic matter can impact its bioavailability.[8]

Experimental Protocols

While specific experimental protocols for this compound bioaccumulation studies are not available, standard methodologies for assessing PFAS in biological tissues are well-established.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A common method for extracting PFAS from tissue samples involves a QuEChERS-based approach.

-

Homogenization: A known weight of the biological tissue is homogenized.

-

Extraction: The homogenized sample is mixed with an extraction solvent, typically methanol or acetonitrile, and salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

-

Cleanup: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) with a sorbent like C18 to remove lipids and other matrix interferences.

-

Analysis: The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Detection: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the standard analytical technique for the quantification of PFAS in environmental and biological samples.

-

Chromatographic Separation: A C18 or similar reversed-phase column is used to separate the target analytes from other components in the sample extract.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of specific PFAS compounds.

Mandatory Visualizations

The following diagrams illustrate the conceptual framework for assessing the bioaccumulation potential of this compound.

Caption: Workflow for inferring the bioaccumulation potential of this compound.

Caption: Hypothesized metabolic pathway of this compound.

Conclusion

While direct experimental data for this compound is lacking, a scientific assessment based on its physicochemical properties and the known behavior of its primary metabolite, PFHxA, suggests a low potential for bioaccumulation. The ester linkage in this compound is expected to undergo hydrolysis in biological systems, leading to the formation of PFHxA, a short-chain PFCA with a documented low bioconcentration factor.[6]

Further research, including in vivo bioaccumulation studies and in vitro metabolism assays, is necessary to definitively determine the bioaccumulation kinetics and potential risks associated with this compound exposure. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations.

References

- 1. exfluor.com [exfluor.com]

- 2. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 424-18-0 [m.chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Bioaccumulation Patterns of Perfluoroalkyl Acids in an Estuary of the Ariake Sea, Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perfluorohexanoic Acid | C5F11COOH | CID 67542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 8. Exposure pathways and bioaccumulation of per- and polyfluoroalkyl substances in freshwater aquatic ecosystems: Key considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Methyl Undecafluorohexanoate (CAS 424-18-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Undecafluorohexanoate, identified by CAS number 424-18-0, is a highly fluorinated ester. As a per- and polyfluoroalkyl substance (PFAS), it exhibits unique physicochemical properties stemming from the high electronegativity of its fluorine atoms. These properties, including chemical inertness, thermal stability, and both hydrophobic and oleophobic characteristics, make it a valuable compound in various industrial and research applications. This technical guide provides a comprehensive overview of its properties, synthesis, primary applications, and relevant experimental protocols.

Chemical and Physical Properties

Methyl Undecafluorohexanoate is a colorless liquid. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Synonyms | Methyl perfluorohexanoate, Undecafluorohexanoic acid methyl ester, 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoic acid methyl ester | |

| CAS Number | 424-18-0 | |

| Molecular Formula | C₇H₃F₁₁O₂ | [1] |

| Molecular Weight | 328.08 g/mol | [1] |

| Boiling Point | 121-122 °C | |

| Density | 1.62 g/cm³ | |

| Refractive Index | n20/D 1.3 | |

| Flash Point | 21 °C | |

| Solubility | Insoluble in water | |

| Appearance | Colorless to almost colorless clear liquid |

Synthesis

The primary method for synthesizing Methyl Undecafluorohexanoate is through the Fischer esterification of undecafluorohexanoic acid with methanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification of Undecafluorohexanoic Acid

This protocol describes the laboratory-scale synthesis of Methyl Undecafluorohexanoate.

Materials:

-

Undecafluorohexanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve undecafluorohexanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution to neutralize the excess acid, followed by saturated sodium chloride solution.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude Methyl Undecafluorohexanoate.

-

Purification: The crude product can be further purified by fractional distillation to obtain high-purity Methyl Undecafluorohexanoate.

Synthesis Workflow

Uses and Applications

Methyl Undecafluorohexanoate is primarily used in applications that leverage its surface-active properties, chemical resistance, and thermal stability.

High-Performance Coatings

Due to its hydrophobic and oleophobic nature, Methyl Undecafluorohexanoate is incorporated into coatings to impart water, oil, and stain repellency. These coatings are used in various sectors, including automotive, electronics, and textiles.

Experimental Protocol: Formulation of a Hydrophobic Coating

This protocol outlines a general procedure for incorporating Methyl Undecafluorohexanoate into a simple coating formulation.

Materials:

-

Polymer resin (e.g., acrylic, polyurethane)

-

Appropriate solvent for the resin

-

Methyl Undecafluorohexanoate

-

Substrate for coating (e.g., glass slide, metal panel)

-

Magnetic stirrer and hotplate

-

Coating applicator (e.g., spin coater, doctor blade)

Procedure:

-

Resin Dissolution: Dissolve the polymer resin in the chosen solvent to achieve the desired viscosity.

-

Additive Incorporation: While stirring, add a specific weight percentage of Methyl Undecafluorohexanoate to the polymer solution. The optimal concentration will depend on the resin and desired properties and typically ranges from 0.1% to 5% by weight.

-

Homogenization: Continue stirring until the Methyl Undecafluorohexanoate is fully dispersed in the resin solution, forming a homogenous mixture.

-

Substrate Preparation: Ensure the substrate surface is clean and dry.

-

Coating Application: Apply the formulated coating to the substrate using the chosen application method.

-

Curing: Cure the coated substrate according to the resin manufacturer's instructions (e.g., air drying, thermal curing).

-

Performance Evaluation: Evaluate the hydrophobicity of the coating by measuring the water contact angle.

Advanced Lubricants

In the field of lubrication, Methyl Undecafluorohexanoate can be used as an additive to enhance the performance of base oils, particularly under extreme conditions. Its properties can reduce friction and wear.

Experimental Protocol: Evaluation of Lubricant Performance